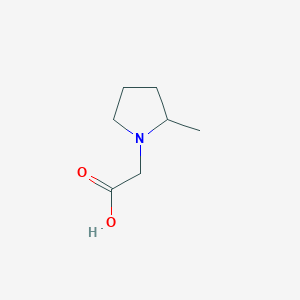![molecular formula C8H15N B13164925 Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)
Bicyclo[3.2.1]octan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.1]octan-2-amine is a nitrogen-containing bicyclic compound with a unique structure that consists of a six-membered ring fused to a cyclopentane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.1]octan-2-amine can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method includes the use of organocatalysis, which has been applied to the synthesis of many natural products and structures with a [3.2.1] framework .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely be applied to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[3.2.1]octan-2-amine undergoes various chemical reactions, including deamination, substitution, and cycloaddition reactions. For instance, it can be deaminated in acetic acid by nitrous acid or via its N-phenyltriazenes . Additionally, it can participate in intramolecular 1,3-dipolar nitrone cycloaddition reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitrous acid, N-phenyltriazenes, and hydroxylamine hydrochlorides. Reaction conditions often involve acidic or basic environments, depending on the specific transformation being targeted .
Major Products Formed: The major products formed from the reactions of this compound include various substituted bicyclic compounds. For example, deamination reactions yield products that are structurally and stereochemically characteristic of the original amines .
Applications De Recherche Scientifique
Bicyclo[3.2.1]octan-2-amine has significant potential in scientific research, particularly in drug discovery. Its unique structure makes it a valuable scaffold for the synthesis of bioactive molecules. This compound has been applied as a key synthetic intermediate in several total syntheses, highlighting its importance in the development of new pharmaceuticals . Additionally, its presence in various biologically active natural products underscores its relevance in medicinal chemistry .
Mécanisme D'action
The mechanism of action of bicyclo[3.2.1]octan-2-amine involves its interaction with molecular targets and pathways within biological systems. For instance, during deamination reactions, classical carbonium ions are formed as initial products, which can then undergo further transformations . These reactions are often characterized by the formation of symmetrical and unsymmetrical non-classical carbonium ions, which play a crucial role in the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Bicyclo[3.2.1]octan-2-amine can be compared to other similar compounds, such as 2-azabicyclo[3.2.1]octane. Both compounds share a bicyclic structure, but 2-azabicyclo[3.2.1]octane contains a nitrogen atom within the six-membered ring, which imparts different chemical properties and reactivity . Other similar compounds include bicyclo[2.2.2]octan-2-yl-amines, which also exhibit unique reactivity patterns due to their distinct structural features .
Conclusion
Bicyclo[321]octan-2-amine is a compound of significant interest in various scientific fields due to its unique structure and reactivity
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
bicyclo[3.2.1]octan-2-amine |
InChI |
InChI=1S/C8H15N/c9-8-4-2-6-1-3-7(8)5-6/h6-8H,1-5,9H2 |
Clé InChI |
CQQJFQJSVKSJTC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164874.png)
![6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13164876.png)
![(2E)-3-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13164894.png)




